molecular formula C24H25N3O3S2 B2781365 (Z)-4-(N-butyl-N-methylsulfamoyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide CAS No. 683791-44-8

(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide

Cat. No.: B2781365
CAS No.: 683791-44-8
M. Wt: 467.6
InChI Key: RJIBJUYQPUVJQH-IZHYLOQSSA-N
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Description

(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide is a useful research compound. Its molecular formula is C24H25N3O3S2 and its molecular weight is 467.6. The purity is usually 95%.
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Biological Activity

The compound (Z)-4-(N-butyl-N-methylsulfamoyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide is a hybrid organic molecule noted for its complex structure, which includes a thiazole ring, a benzamide moiety, and a sulfonamide group. This unique combination suggests potential biological activities that could be explored for therapeutic applications.

Structural Characteristics

The structural features of the compound include:

  • Thiazole Ring : Known for its biological activity, particularly in antimicrobial and anticancer properties.
  • Benzamide Moiety : Often associated with various pharmacological effects.
  • Sulfonamide Group : Contributes to the compound's chemical reactivity and potential interactions with biological targets.

Biological Activity Predictions

Based on computational methods like PASS (Prediction of Activity Spectra for Substances), preliminary studies indicate that compounds with similar structural motifs often exhibit significant biological activities such as:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory

These activities are primarily due to the ability of the compound to interact with various biological targets, including enzymes and receptors involved in disease pathways.

Structure-Activity Relationship (SAR)

A study on sulfamoyl benzamidothiazole compounds revealed that modifications at specific sites can enhance biological activity. For instance, compounds demonstrating sustained activation of NF-κB after stimulation with Toll-like receptor (TLR) agonists showed increased immunostimulatory cytokine release in cell lines . This indicates that structural variations can lead to enhanced therapeutic efficacy.

Case Studies and Research Findings

  • Immunological Response :
    • In murine studies, certain analogs of sulfamoyl benzamidothiazole were used as co-adjuvants alongside FDA-approved TLR agonists. These combinations led to significant increases in antigen-specific antibody titers compared to controls, suggesting that the compound may enhance immune responses .
  • Antimicrobial Activity :
    • Compounds sharing structural similarities with this compound have been screened for antibacterial effects against pathogens like Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

Comparative Analysis of Similar Compounds

A comparative analysis of similar compounds highlights their biological activities:

Compound NameStructural FeaturesBiological Activity
2-MethylthiazoleThiazole ringAntimicrobial
Naphthalene SulfonamideNaphthalene coreAnticancer
Benzothiazole DerivativesBenzothiazole coreAnti-inflammatory
(Z)-4-(N-butyl-N-methylsulfamoyl)...Hybrid structurePotentially multifaceted

The hybrid nature of this compound may lead to enhanced selectivity and potency compared to other similar compounds.

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S2/c1-4-5-16-26(2)32(29,30)19-13-10-18(11-14-19)23(28)25-24-27(3)22-20-9-7-6-8-17(20)12-15-21(22)31-24/h6-15H,4-5,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIBJUYQPUVJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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